Cas no 132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine)

132-21-8 structure
Product Name:(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
CAS No:132-21-8
Molecular Formula:C16H19N2Br
Molecular Weight:319.23946
MDL:MFCD00865678
CID:93673
PubChem ID:16960
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Properties
Names and Identifiers
-
- dexbrompheniramine
- DEXBROMPHENIRAMINE BASE
- D-Brompheniramine
- (S)-Brompheniramine
- (S)-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropan-1-amine
- Disomer
- d-Parabromdylamine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- 10-OXO MIRTAZAPINE (MIRTAZAPINE IMPURITY F)
- S-(+)-BROMPHENIRAMINE-D6
- Brompheniramine d
- Dexbrompheniraminum
- UNII-75T64B71RP
- [(3S)-3-(4-bromophenyl)-3-(2-pyridyl)propyl]-dimethyl-amine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine
- (3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine
- Pyridine, 2-[p-bromo-.alpha.-[2-(dimethylamino)ethyl]benzyl]-, (S)-
- (S)-(+)-brompheniramine
- 132-21-8
- Dexbromfeniramina
- Brompheniramine d-
- (+)-Parabromdylamine
- Brompheniramine d-form
- BROMPHENIRAMINE D-FORM [MI]
- NCGC00162100-01
- PDSP2_000134
- BROMPHENIRAMINE, (+)-
- Desbrofeniramina
- (+)-brompheniraminum
- [(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- (R)-3-(4-Bromophenyl)-3-(2-pyridyl)propyldimethylamine
- DEXBROMPHENIRAMINE [INN]
- Dexbrompheniramin
- NCGC00162100-05
- EINECS 205-053-5
- CCG-204327
- Dexbrompheniraminum [INN-Latin]
- (S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- (+)-Brompheniramine; (+)-Parabromdylamine; (S)-Brompheniramine
- (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine
- CHEBI:59269
- NCGC00162100-02
- CHEMBL1201287
- GTPL7588
- Lopac0_000232
- 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (S)-
- DEXBROMPHENIRAMINE [VANDF]
- AB00698453-08
- ZDIGNSYAACHWNL-HNNXBMFYSA-N
- EN300-25893693
- (+)-N,N-Dimethyl-(3-(4-bromphenyl)-3-(2-pyridyl)propyl)amin
- Dexbromfeniramina (INN-Spanish)
- PDSP1_000135
- ()-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
- Dexbromfeniramina [INN-Spanish]
- DB00405
- Q5268318
- NCGC00162100-03
- Dexbrompheniramine [INN:BAN]
- PDSP2_000133
- 3-(4-Bromophenyl)-N,N-dimethyl-3-(2-pyridinyl)-1-propanamine #
- 3-(4-bromophenyl)- N,N-dimethyl- 3-pyridin-2-yl-propan-1-amine
- DTXCID002905
- PDSP1_000134
- DTXSID8022905
- (+)-(3-p-Bromphenyl-3-pyrid-2'-ylpropyl)dimethylamin
- 75T64B71RP
- Brompheniramine, (s)-
- Dexbrompheniraminum (INN-Latin)
- NS00079570
- DEXBROMPHENIRAMINE [WHO-DD]
- SCHEMBL29345
- R06AB06
- desbromfeniramina
- AKOS015969654
- SDCCGSBI-0050220.P002
- DA-62806
-
- MDL: MFCD00865678
- InChIKey: ZDIGNSYAACHWNL-HNNXBMFYSA-N
- Inchi: InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
- SMILES: Brc1ccc([C@H](CCN(C)C)c2cccc[n]2)cc1
Computed Properties
- Exact Mass: 318.07300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 5
- Monoisotopic Mass: 318.073
- Heavy Atom Count: 19
- Complexity: 249
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 2
- Surface Charge: 0
- Topological Polar Surface Area: 16.1A^2
Experimental Properties
- LogP: 3.92770
- PSA: 16.13000
- Refractive Index: 1.577
- Boiling Point: 403°Cat760mmHg
- Flash Point: 197.5°C
- Specific Rotation: D25 +42.7° (c = 1 in DMF)
- Density: 1.265
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25893693-0.05g |
[(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine |
132-21-8 | 95% | 0.05g |
$636.0 | 2024-06-18 |
(3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine Related Literature
-
Haruki Nagae,Saki Matsushiro,Jun Okuda,Kazushi Mashima Chem. Sci., 2023,14, 8262-8268
-
Thomas M. A. Gronewold,Chen Wang,Flemming Besenbacher,Mingdong Dong Soft Matter, 2014,10, 5656-5661
-
Dae-Yoon Kim,Sang-A Lee,Daseal Jung,Jahyeon Koo,Jin Soo Kim,Yeon-Tae Yu,Cheul-Ro Lee,Kwang-Un Jeong Soft Matter, 2017,13, 5759-5766
-
Ying-Chiao Wang,Liping Zhu,Qiang Guo J. Mater. Chem. C, 2018,6, 6982-6987
-
Bo Song,Mengyan Li,Junyu Ren,Qi Liu,Xinyi Wen,Wenzhu Zhang,Jingli Yuan New J. Chem., 2022,46, 9658-9665
-
Hemant Sharma,Sanjay Attarde,Narinder Singh,Anil Kuwar Org. Biomol. Chem., 2013,11, 6824-6828
-
Tadeusz Lesniewski,Agata Lazarowska,Sebastian Mahlik,Marek Grinberg,Hwo-Shuenn Sheu J. Mater. Chem. C, 2018,6, 5975-5983
-
10. Front matter
132-21-8 ((3S)-3-(4-bromophenyl)-3-(pyridin-2-yl)propyldimethylamine) Related Products
- 190190-49-9(Boc-(R)-3-amino-4-(1-naphthyl)-butyric Acid)
- 175201-69-1((S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic Acid)
- 107538-05-6(Bicyclo[2.2.1]heptan-2-amine,N,2,3,3-tetramethyl-, (1R,2S,4S)-)
- 172451-37-5(Imperatoxin A)
- 175201-81-7(Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate)
- 15411-45-7(Peroxydicarbonic acid,dimethyl ester (6CI,7CI,8CI,9CI))
- 10438-96-7(Methylsulfamoyl chloride)
- 193270-06-3((2S)-3-(4-cyanophenyl)-2-acetamidopropanoic acid)
- 18830-44-9(Methyl 3,3,3-trifluoropropionate)
- 175203-67-5(3-(1-Benzyl-4-piperidyl)oxypropanamide)
Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk
http://www.minglongchemistry.com

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
https://senfeida.en.made-in-china.com/
